(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride
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Overview
Description
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
Target of Action
The primary target of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is the enzyme ω-transaminase . This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .
Mode of Action
The compound interacts with its target, the ω-transaminase, by forming an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water .
Biochemical Pathways
The compound affects the ω-transaminase reaction mechanism, which is a part of the broader transamination biochemical pathway . Transaminases are enzymes capable of catalyzing the interchange of amino and keto groups by utilizing the coenzyme pyridoxal-5′-phosphate (PLP) . The downstream effects include the production of pyridoxamine-5′-phosphate (PMP) and the ketone product .
Pharmacokinetics
The compound’s interaction with ω-transaminase suggests that it may have good bioavailability due to its ability to form stable intermediates with the enzyme .
Result of Action
The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate (PMP) . In the studied half-transamination reaction, the ketone product is kinetically favored .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the catalytic efficiency of ω-transaminase variants can be improved through molecular docking and molecular dynamics simulation . Additionally, a slightly higher half-life of certain ω-transaminase variants was validated by their lower root-mean-square fluctuation (RMSF) value of loop 134-139 compared with the wild type .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with ®-1-phenylethylamine under acidic conditions. The reaction is followed by the reduction of the resulting imine to yield the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary amines, and various substituted aniline derivatives.
Scientific Research Applications
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors and enzymes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the compound.
N,N-Dimethylaniline: A structurally related compound with different reactivity and applications.
Uniqueness
®-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in various applications. Its ability to interact selectively with chiral targets makes it a valuable tool in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBUIGUNHZFKY-YCBDHFTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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